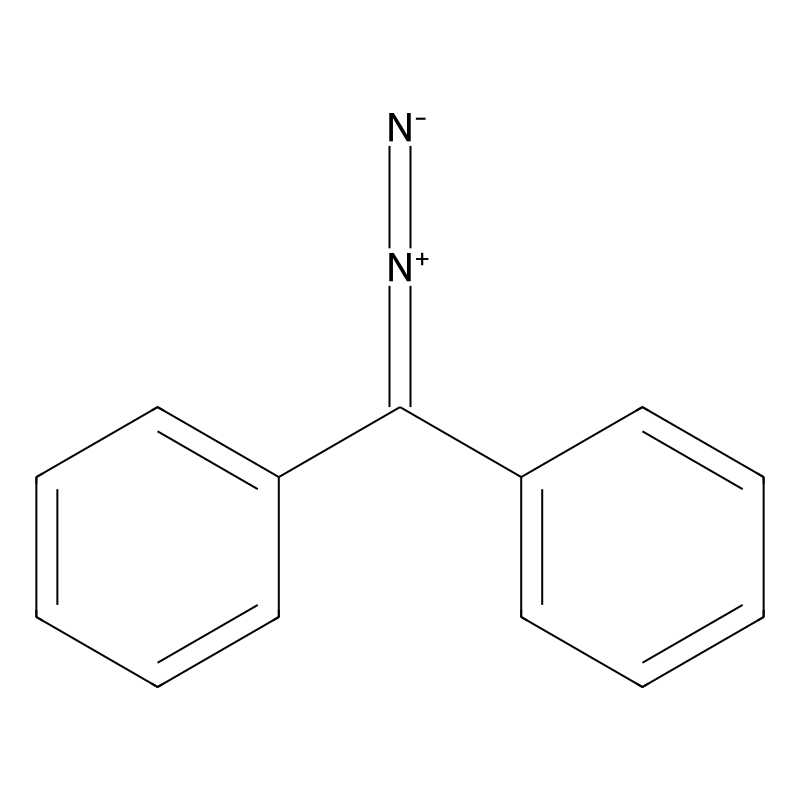

Diazodiphenylmethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Profile & Properties

The table below summarizes the key identifiers and physicochemical properties of Diazodiphenylmethane:

| Property Category | Details |

|---|---|

| IUPAC Name | [Diazo(phenyl)methyl]benzene [1] |

| Other Names | Diphenyldiazomethane [2] |

| CAS Registry Number | 883-40-9 [1] |

| Chemical Formula | C13H10N2 [1] |

| Molar Mass | 194.237 g·mol−1 [1] |

| Appearance | Red-black crystals or red crystalline solid [1] [2] |

| Melting Point | 29–31 °C [2] |

| Core Hazards | Toxic, irritating, and potentially explosive; unstable on standing [2] |

Synthesis and Experimental Protocol

This compound is primarily synthesized through the dehydrogenation of benzophenone hydrazone. An improved modern protocol using chlorodimethylsulfonium chloride is advantageous as it avoids environmentally deleterious heavy-metal salts and provides high yields [2].

The following diagram illustrates the workflow for this synthesis method:

Synthesis workflow for Diphenyldiazomethane [2]

Detailed Step-by-Step Procedure [2]

- Reaction Setup: A 1-L, three-necked round-bottom flask is equipped with an overhead mechanical stirrer, rubber septa, and a low-temperature thermometer. The apparatus is flame-dried under a nitrogen atmosphere.

- Reagent Preparation:

- Solution A: Dimethyl sulfoxide (DMSO, 3.98 mL, 56.0 mmol) in anhydrous tetrahydrofuran (THF, 450 mL) is cooled to -55 °C.

- Solution B: Oxalyl chloride (4.67 mL, 53.5 mmol) is dissolved in THF (50 mL).

- Solution C: Benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) are dissolved in THF (50 mL).

- Chlorodimethylsulfonium Chloride Formation: Solution B is added to the chilled Solution A over 10 minutes, maintaining the temperature between -55 °C and -50 °C. The mixture is stirred at this temperature for 35 minutes, then cooled to -78 °C using a dry-ice/acetone bath.

- Hydrazone Dehydrogenation: Solution C is added to the reaction mixture over 10 minutes, resulting in a deep-red solution with a white precipitate (triethylamine hydrochloride).

- Work-up and Isolation: The reaction mixture is maintained at -78 °C for 30 minutes and then filtered cold through a medium-porosity sintered-glass funnel. The solid is rinsed with cold THF, and the combined filtrate is concentrated at room temperature by rotary evaporation to yield crude diphenyldiazomethane as a red oil that solidifies (99% yield, ~95% pure).

- Purification: The crude product is dissolved in pentane and rapidly filtered through a pad of activated basic alumina. The alumina is rinsed with pentane until the filtrate is colorless. The filtrate is concentrated to yield 9.19 g (93%) of an analytically pure red crystalline solid.

> Caution: This procedure should only be undertaken by trained personnel. Diazo compounds are toxic, irritating, and potentially explosive. Handling should be done behind a blast shield with appropriate personal protective equipment [2].

Key Reactions and Applications

This compound serves as a versatile reagent in synthetic chemistry, primarily functioning in two key roles:

- Synthesis of Esters and Ethers: It reacts with carboxylic acids to form (diphenyl)methyl esters and with alcohols to form the corresponding ethers [1].

- Generation of Diphenylmethyl Carbene: Upon illumination by ultraviolet light or heating, it decomposes to generate (diphenyl)methyl carbene and nitrogen gas [1]. This reactive carbene intermediate can undergo various subsequent transformations.

Research Context of Diazo Compounds

While this compound itself is a specific synthetic tool, it belongs to the broader class of diazo compounds, which are recognized for their utility in constructing complex molecules, particularly azoles (five-membered heterocycles like oxazoles, thiazoles, and imidazoles) [3]. These structures are privileged motifs in medicinal chemistry, with over 300 FDA-approved drugs containing an azole moiety [3].

Furthermore, research into natural azo compounds (containing the -N=N- moiety) has revealed a wide spectrum of confirmed pharmacological activities, including antibacterial, antifungal, and antitumor effects [4]. This highlights the broader significance of diazo-containing molecules in pharmaceutical research and drug discovery [4] [3].

References

Diazodiphenylmethane synthesis from benzophenone hydrazone

Synthesis Methods & Comparative Data

The table below summarizes three key synthesis methods, highlighting yields, reagents, and key characteristics for easy comparison.

| Method | Reagents & Conditions | Yield | Key Characteristics/Advantages |

|---|---|---|---|

| Mercury(II) Oxide Oxidation [1] | Benzophenone hydrazone, Yellow HgO, Petroleum ether, Room temperature, 6 hrs shaking | 89-96% | Classical method; product is pure enough for immediate use without further purification [1]. |

| Chlorodimethylsulfonium Chloride (Swern-type) [2] | Benzophenone hydrazone, Oxalyl chloride, DMSO, Triethylamine, THF, -78 °C | 93% (after purification) | Heavy-metal-free; simpler purification via filtration through basic alumina; excellent yield [2]. |

| Continuous-Flow Omura-Sharma-Swern [3] | Benzophenone hydrazone, Trifluoroacetic anhydride (TFAA), DIPEA, DMSO, DCM, Microreactor, ~10 °C | Reported as effective | Modern approach; enables rapid optimization via Design of Experiments (DoE); superior heat transfer and mixing [3]. |

| Activated Manganese Dioxide [4] | Benzophenone hydrazone, Activated MnO₂, KH₂PO₄, DCM, 0 °C, 24 hrs | Not specified | An alternative to mercury-based oxidation [4]. |

Detailed Experimental Protocols

Classical Mercury(II) Oxide Method [1]

This procedure is referenced from Organic Syntheses, a trusted source for validated methods.

- Procedure: In a pressure bottle, combine 19.6 g (0.1 mol) of benzophenone hydrazone, 22 g (0.1 mol) of yellow mercury(II) oxide, and 100 mL of petroleum ether (b.p. 30–60 °C). Seal the bottle and shake mechanically for 6 hours at room temperature. Filter the mixture to remove mercury and any insoluble benzophenone azine. Concentrate the filtrate under reduced pressure at room temperature to obtain red-black crystalline diphenyldiazomethane.

- Notes: The product melts at or just above room temperature. It should be used immediately as it decomposes on standing to form benzophenone azine. The material from this procedure is sufficiently pure for most subsequent reactions.

Modern, Heavy-Metal-Free Method [2]

This Swern-type oxidation is advantageous for avoiding environmentally deleterious heavy-metal salts.

- Preparation of Reagents:

- Benzophenone Hydrazone Purification: Dissolve 40 g of crude hydrazone in 100 mL of boiling absolute ethanol. Allow the solution to cool to room temperature, then cool to -20 °C for 30 minutes. Filter the precipitate and wash with 30 mL of cold ethanol. Dry under high vacuum for 12 hours [2].

- Solvent and Base: Use anhydrous Tetrahydrofuran (THF) and triethylamine freshly distilled from calcium hydride.

- Synthesis Procedure:

- Add DMSO (3.98 mL, 56.0 mmol) to anhydrous THF (450 mL) in a flame-dried, nitrogen-purged 1-L flask equipped with an overhead mechanical stirrer.

- Cool the solution to -55 °C. Add a solution of oxalyl chloride (4.67 mL, 53.5 mmol) in THF (50 mL) via cannula over 10 minutes, maintaining the temperature between -55 and -50 °C. Stir for 35 minutes.

- Cool the mixture to -78 °C using a dry-ice/acetone bath.

- In a separate flask, dissolve purified benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) in THF (50 mL).

- Add this solution to the reaction mixture via cannula over 10 minutes. A deep-red color and a white precipitate (triethylamine hydrochloride) will form. Maintain the temperature at -78 °C for 30 minutes.

- Filter the cold reaction mixture through a medium-porosity sintered-glass funnel into a 2-L flask. Rinse the solid with two 100 mL portions of cold THF.

- Concentrate the filtrate at room temperature using a rotary evaporator to yield a red oil that solidifies upon cooling.

- Purification:

- Dissolve the crude product in 120 mL of pentane.

- Rapidly filter this solution through a pad of activated basic alumina (100 g) in a sintered-glass funnel, rinsing with pentane (~300 mL) until the eluent is colorless. Contact time with alumina must not exceed 5 minutes to prevent decomposition to tetraphenylethylene.

- Concentrate the filtrate at room temperature to obtain analytically pure red crystalline solid.

Continuous-Flow Synthesis & Optimization

This method is ideal for process optimization and scale-out strategies, integrating concepts of organic synthesis, kinetics, and statistical experimental design [3].

- General Setup: The reaction uses a microreactor system with syringe pumps. Solutions are prepared in DCM:

- Solution A: Trifluoroacetic anhydride (TFAA, 0.4 M)

- Solution B: Benzophenone hydrazone (0.2 M) and DMSO (0.6 M)

- Solution C: N,N-Diisopropylethylamine (DIPEA, 1.435 M)

- Optimization via DoE: Key factors for optimization are the residence time in the microreactor and the molar ratio of TFAA to benzophenone hydrazone (which is confounded with the TFAA/DMSO ratio) [3]. A two-level full factorial design with a center point is recommended to efficiently model the reaction response.

The workflow for the continuous-flow synthesis and optimization is as follows:

Experimental workflow for continuous-flow synthesis and optimization

Critical Handling & Safety Notes

- Instability: Diphenyldiazomethane is unstable and decomposes on standing, forming benzophenone azine [5] [1]. It must be used soon after preparation and stored cold, sealed, and under an inert atmosphere [4].

- Light Sensitivity: The compound is light-sensitive. Wrap flasks in aluminum foil to prevent decomposition [4].

- Acid Sensitivity: During purification on basic alumina, prolonged contact must be avoided as it leads to decomposition products like tetraphenylethylene [2].

- General Caution: Although more stable than diazomethane, diazo compounds can be toxic, irritating, and potentially explosive. Always handle behind a blast shield, wear appropriate PPE, and work in a fume hood [2].

Application in Drug Development & Research

Diphenyldiazomethane is a valuable reagent for synthesizing (diphenyl)methyl esters from carboxylic acids and ethers from alcohols [5]. Its intense purple color allows for easy reaction monitoring via UV-Vis spectroscopy, which is useful for kinetic studies, such as investigating its reaction with carboxylic acids to compare their relative acidity in organic solvents [4].

The general mechanism for its formation from benzophenone hydrazone via the Swern-type oxidation is detailed below.

General mechanism for DDM synthesis via Swern-type oxidation [3] [2]

References

Diazodiphenylmethane oxidation with mercury(II) oxide

Modern Synthesis Protocol

The following detailed methodology is adapted from the Organic Syntheses procedure, which is a peer-reviewed and checked source for reliable experimental instructions [1].

Procedure [1]:

- Setup: Flame-dry a 1-L, three-necked round-bottom flask equipped with an overhead mechanical stirrer, two rubber septa, and a low-temperature thermometer. Perform the entire reaction under a positive pressure of nitrogen.

- Reagent Preparation: Add anhydrous tetrahydrofuran (THF, 450 mL) and DMSO (56.0 mmol, 1.10 equiv) to the flask. Cool the solution to -55 °C using a dry-ice/acetone bath.

- Activator Addition: In a separate oven-dried flask, mix oxalyl chloride (53.5 mmol, 1.05 equiv) with THF (50 mL). Add this solution to the cold DMSO/THF mixture via cannula over 10 minutes, maintaining the temperature between -55 °C and -50 °C for 35 minutes. Then, cool the mixture to -78 °C.

- Hydrazone Addition: In another flask, combine benzophenone hydrazone (51.0 mmol, 1.00 equiv) and triethylamine (0.107 mol, 2.10 equiv) in THF (50 mL). Add this solution to the cold reaction mixture via cannula over 10 minutes. A deep-red color and a white precipitate (triethylamine hydrochloride) will form.

- Reaction and Filtration: Maintain the reaction at -78 °C for 30 minutes. Then, filter the cold mixture through a medium-porosity sintered-glass funnel to remove the solid salt.

- Purification: Concentrate the filtrate by rotary evaporation at room temperature. Dissolve the resulting crude red oil in pentane and rapidly filter it through a pad of activated basic alumina (~100 g). Rinse with more pentane until the eluent is colorless.

- Product Isolation: Concentrate the pentane filtrate by rotary evaporation to obtain diphenyldiazomethane as an analytically pure red crystalline solid in 93% yield.

Key Physicochemical Properties of the Product [1] [2]:

- Melting Point: 29-31 °C

- Appearance: Red crystalline solid

- IR (film): 2032 cm⁻¹ (characteristic diazo stretch)

- ¹H NMR (500 MHz, CDCl₃): δ 7.42 (app t, J=7.68 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (app t, J=7.33 Hz, 2H)

Method Comparison

The table below summarizes the key differences between the historical and modern synthetic methods.

| Feature | Historical HgO Method | Modern Oxalyl Chloride/DMSO Method |

|---|---|---|

| Reagents | Mercury(II) oxide (HgO) [2] | Oxalyl chloride, DMSO [1] |

| Key Advantage | - | Avoids environmentally deleterious heavy-metal salts [1] |

| Yield | Not specified in results | 93% (analytically pure) [1] |

| Safety & Handling | Handling of toxic heavy metal | Standard precautions for diazo compounds; use of a blast shield recommended [1] |

Experimental Workflow Diagram

The following diagram visualizes the key stages of the modern synthesis protocol.

> The modern synthesis of diphenyldiazomethane involves a low-temperature activation step, hydrazone dehydrogenation, and a final purification.

Key Technical Considerations

- Safety First: Always handle diazo compounds behind a blast shield as they can be explosive and irritating. Limit personal exposure and dispose of chemical waste according to local regulations [1].

- Impurity Control: During the final purification, do not let the pentane solution remain in contact with the basic alumina for more than 5 minutes. Prolonged contact can form tetraphenylethylene as an impurity [1].

- Stability: Diphenyldiazomethane decomposes on standing. For best results, especially for elemental analysis, use it immediately after purification or store it at very low temperatures (e.g., dry-ice temperature) if transport is necessary [1].

References

Diazodiphenylmethane safe synthesis oxalyl chloride

Core Batch Synthesis Procedure

The following table summarizes the key details for the batch synthesis of diphenyldiazomethane via the Swern-type oxidation of benzophenone hydrazone [1].

| Aspect | Detailed Description |

|---|---|

| Reaction Principle | Dehydrogenation of benzophenone hydrazone using chlorodimethylsulfonium chloride (formed in situ from DMSO and oxalyl chloride) [1]. |

| Key Safety Note | Caution: Diazo compounds are toxic, irritating, and can be explosive. Handle behind a blast shield and limit exposure [1]. |

| Reagents & Quantities | - Benzophenone hydrazone: 10.00 g (51.0 mmol, 1.00 equiv)

- Anhydrous Tetrahydrofuran (THF): 450 mL + 50 mL

- Dimethyl sulfoxide (DMSO): 3.98 mL (56.0 mmol, 1.10 equiv)

- Oxalyl chloride: 4.67 mL (53.5 mmol, 1.05 equiv)

- Triethylamine: 15.05 mL (0.107 mol, 2.10 equiv) | | Special Equipment | - 1-L, three-necked round-bottom flask

- Overhead mechanical stirrer

- Low-temperature thermometer

- Medium porosity sintered-glass funnel

- Rotary evaporator | | Procedure Overview | 1. Flame-dry flask under nitrogen.

- Cool DMSO/THF solution to -55 °C.

- Add oxalyl chloride/THF solution, maintain at -55 to -50 °C for 35 min.

- Cool mixture to -78 °C.

- Add solution of benzophenone hydrazone and triethylamine in THF.

- Maintain at -78 °C for 30 min, then filter cold to remove triethylamine hydrochloride salt.

- Concentrate filtrate by rotary evaporation to get crude product.

- Purify by dissolving in pentane and filtering through a pad of basic alumina [1]. | | Yield & Purity | - Crude Yield: 99% (9.83 g)

- Final Yield: 93% (9.19 g) of analytically pure red crystalline solid [1]. |

Alternative Continuous-Flow Synthesis

For reference, an optimized continuous-flow procedure has been developed for educational and research purposes. The workflow for this method is illustrated below.

Diagram of the continuous-flow setup for diazodiphenylmethane synthesis [2].

This method offers a modern approach with enhanced safety control and opportunities for optimization [2].

- Reagents & Setup: The procedure uses three solutions: A (Trifluoroacetic anhydride, TFAA, in DCM), B (DMSO and benzophenone hydrazone in DCM), and C (N,N-Diisopropylethylamine, DIPEA, in DCM). These are loaded into syringes on syringe pumps connected to a microreactor cooled to 10°C [2].

- Process & Optimization: Solutions A and B are mixed first, followed by the addition of Solution C. The intense red color of the product allows for easy visual confirmation and quantification by UV-Vis spectroscopy. Key factors for optimization are the residence time (the time Solutions A and B mix before adding C) and the mole ratio of TFAA to hydrazone [2].

Synthesis Workflow and Mechanism

The following diagram maps the key operational steps and decision points for the batch synthesis process, from preparation to purification.

Operational workflow for the batch synthesis of diphenyldiazomethane [1].

The transformation from hydrazone to the diazo compound involves a Swern-type oxidation mechanism [2].

Critical Safety and Handling Notes

- Explosive and Toxic Nature: As emphasized in the procedure, diazo compounds pose significant risks. Always use a blast shield and wear appropriate personal protective equipment [1].

- Purification Timing: During the alumina filtration step, do not let the product remain on the column for more than 5 minutes. Prolonged contact with basic alumina can form an impurity, tetraphenylethylene [1].

- Product Stability: Diphenyldiazomethane decomposes on standing. For long-term storage, it should be kept cold (e.g., at dry-ice temperature) and is best used soon after purification [1].

References

Diazodiphenylmethane physical appearance red-black crystals

Synthesis and Experimental Protocols

Diazodiphenylmethane is typically synthesized by oxidizing benzophenone hydrazone. Here is a detailed modern protocol adapted from the scientific literature [1].

Synthesis from Benzophenone Hydrazone

The synthesis of Diphenyldiazomethane (DDM) can be broken down into two main stages: the reaction itself and the purification of the product. The workflow below outlines the key steps involved.

Diagram of the synthesis and purification workflow for Diphenyldiazomethane.

Key Materials and Hazards [1]:

- Benzophenone Hydrazone: May cause irritation to the skin, eyes, and respiratory tract.

- Activated Manganese Dioxide (MnO₂): Hazardous in case of skin contact, ingestion, or inhalation.

- Dichloromethane (DCM): A volatile irritant; very hazardous in case of eye contact, ingestion, or inhalation.

- Personal Protective Equipment (PPE): Always work under a fume hood and wear appropriate gloves and safety goggles.

Procedure [1]:

- Reaction Setup: In a 250 mL 3-neck round-bottom flask (Flask 1), combine 10 g of anhydrous potassium phosphate (KH₂PO₄) and 31 g of activated manganese dioxide (MnO₂). Add a magnetic stir bar and 67 mL of dichloromethane (DCM).

- Hydrazone Preparation: In a separate 100 mL 2-neck round-bottom flask (Flask 2), place 20 g of benzophenone hydrazone and a magnetic stir bar.

- Purging and Cooling: Purge both flasks with an inert gas (e.g., nitrogen or argon) for 15 minutes. Subsequently, place Flask 1 in an ice bath and maintain the temperature at 0°C for 30 minutes.

- Combining Reagents: After cooling, transfer the contents of Flask 2 (benzophenone hydrazone) into Flask 1. Allow the reaction to proceed with stirring for 24 hours to reach completion. The solution will develop a deep red-purple color.

- Purification:

- Add 120 mL of pentane to the reaction mixture.

- Filter the solution rapidly (in less than 5 minutes) through a medium porosity sintered glass funnel packed with neutral silica gel. This step is time-sensitive as DDM is acid-sensitive and will decompose with prolonged contact.

- Remove the solvent from the filtrate using a rotary evaporator, resulting in a deep-purple oil.

- Protect the crude product from light by wrapping the flask in aluminum foil and store it in a freezer under an inert atmosphere for 2-3 days to induce crystallization.

- For further purification, dissolve the crystals in 200-proof ethyl alcohol, filter, and remove the solvent again using a rotary evaporator to obtain pure deep reddish-purple crystals.

- Analysis: The product can be analyzed by UV spectroscopy, where it shows a characteristic absorption.

Comparison of Synthesis Methods

Different oxidants can be used for this synthesis, each with its own advantages and drawbacks [2] [3].

| Method | Reagents | Reported Yield | Key Advantages/Disadvantages |

|---|---|---|---|

| Mercury(II) Oxide | HgO, Diethyl Ether, Base [2] | Not specified | Disadvantage: High toxicity of mercury compounds and hazardous waste [3]. |

| Oxalyl Chloride | (COCl)₂, Diethyl Ether [2] | 70-80% [3] | Advantage: Higher yield and avoids heavy metals. Disadvantage: Requires stringent moisture control [3]. |

| Activated Manganese Dioxide | MnO₂, KH₂PO₄, DCM [1] | Not specified (successful execution reported) | A practical, modern alternative to mercury-based oxidation, detailed protocol available [1]. |

| Peracetic Acid | Peracetic Acid, Base, Iodine trace [4] | Not specified | An alternative classical method that avoids metal oxidants [4]. |

Primary Applications and Uses

This compound is a versatile reagent in chemical research, with several key applications:

- Synthesis of Esters and Ethers: It reacts with carboxylic acids to form (diphenyl)methyl esters and with alcohols to form (diphenyl)methyl ethers [2]. The reaction with carboxylic acids is often used to compare relative acidities in organic solvents [1].

- Generation of Reactive Intermediates: Upon heating or irradiation with ultraviolet light, it decomposes to generate (diphenyl)methyl carbene and nitrogen gas [2]. This makes it a valuable precursor for studying carbene chemistry.

- Electrochemical Studies: When electrolyzed, it forms an anion (Ph₂CN₂⁻) that decomposes to a carbene or other radical species, useful for studying reduction mechanisms [2].

- Model Compound for Research: Its well-defined reactivity makes it a valuable model compound for studying reaction mechanisms, such as 1,3-dipolar cycloadditions [3].

Safety and Handling Considerations

Handling this compound requires strict safety precautions due to its hazardous properties [2] [3]:

- Instability and Explosive Risk: It is an unstable compound and is shock-sensitive, meaning it can decompose explosively upon heating, impact, or friction [3].

- Light Sensitivity: It is sensitive to light, so it must be stored and handled in the dark (e.g., using amber glass or foil wrapping) [1].

- Acid Sensitivity: It decomposes rapidly upon contact with acidic materials, which is why purification over silica gel must be done very quickly (under 5 minutes) [1].

- Health Hazards: It is a suspected carcinogen and mutagen. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals [1] [3].

- Safe Handling: Always work with very small quantities, use a protective shield, and wear appropriate personal protective equipment (PPE) in a well-ventilated fume hood [1] [3].

References

Diazodiphenylmethane melting point 30°C

Physical and Chemical Properties

The following table summarizes the key identifiers and physical properties of diazodiphenylmethane (also known as diphenyldiazomethane) [1] [2] [3].

| Property | Value / Description |

|---|---|

| Preferred IUPAC Name | [Diazo(phenyl)methyl]benzene [1] |

| CAS Number | 883-40-9 [2] [3] |

| Molecular Formula | C₁₃H₁₀N₂ [1] [2] |

| Molecular Weight | 194.23 g·mol⁻¹ [1] [2] |

| Appearance | Red-black or red crystalline solid [1] [4] |

| Melting Point | 29–31 °C [4] |

| Structure | ---C₁₃H₁₀N₂ Chemical Structure |

Synthesis Protocols

This compound is typically prepared by dehydrogenation of benzophenone hydrazone. The following methods are commonly used, with the oxalyl chloride method being a preferred modern approach.

Synthesis via Oxalyl Chloride (Swern-type Oxidation)

This procedure provides a high-yielding, heavy-metal-free alternative [4].

- Principle: Benzophenone hydrazone is dehydrogenated using a reagent generated in situ from dimethyl sulfoxide (DMSO) and oxalyl chloride [4] [5].

- Hazard Note: Diazo compounds are toxic, irritating, and potentially explosive. Handle behind a blast shield and wear appropriate personal protective equipment (PPE) [4].

The experimental workflow for this synthesis is outlined below:

Experimental workflow for oxalyl chloride synthesis

- Detailed Procedure:

- Add oxalyl chloride (4.67 mL, 53.5 mmol) in THF (50 mL) to a cooled (-55 °C) solution of DMSO (3.98 mL, 56.0 mmol) in anhydrous THF (450 mL) under nitrogen [4].

- After 35 minutes at -55 °C to -50 °C, cool the mixture to -78 °C [4].

- Add a solution of benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) in THF (50 mL) dropwise [4].

- Maintain the deep-red reaction mixture at -78 °C for 30 minutes, then filter cold to remove the white precipitate of triethylamine hydrochloride [4].

- Concentrate the filtrate at room temperature via rotary evaporation to yield a red oil that solidifies (~99% crude yield) [4].

- Purify the crude product by dissolving it in pentane and rapidly filtering through a pad of activated basic alumina. Concentrate the filtrate to obtain an analytically pure red crystalline solid (93% yield) [4].

Alternative Synthesis Methods

- Mercury(II) Oxide Oxidation: The classical method involves oxidizing benzophenone hydrazone with mercury(II) oxide in diethyl ether. This method is less desirable due to the toxicity of mercury and generation of hazardous waste [1] [2].

- Continuous-Flow Synthesis: A modern approach uses a microreactor and trifluoroacetic anhydride (TFAA) as the oxidant at room temperature. This method is attractive for its safety profile, efficiency, and suitability for optimization studies [5].

Applications in Chemical Research

This compound is primarily used as a versatile reagent for synthesizing complex molecules [2].

- Synthesis of Esters and Ethers: It reacts with carboxylic acids to form (diphenyl)methyl esters and with alcohols to form corresponding ethers [1].

- Carbene Generation: Upon illumination by ultraviolet light or heating, it decomposes to generate (diphenyl)methyl carbene and nitrogen gas. This reactive carbene intermediate can undergo further transformations [1].

- 1,3-Dipolar Cycloadditions: It participates in cycloaddition reactions with electron-deficient alkenes and alkynes to yield five-membered heterocyclic rings like pyrazoles and triazoles, which are valuable structures in pharmaceuticals and materials science [2].

Safety and Handling Considerations

This compound requires careful handling due to its hazardous properties [4] [2].

- Instability: It is a light-sensitive compound and can decompose explosively upon heating, impact, or friction [1] [2].

- Toxicity: It is a suspected carcinogen and mutagen [2].

- Safety Precautions:

References

Diazodiphenylmethane natural occurrence

Synthesis of Diazodiphenylmethane

This compound is synthesized in the laboratory primarily through the dehydrogenation (oxidation) of benzophenone hydrazone. The table below summarizes two established methods:

| Oxidizing Agent | Key Reagents & Conditions | Yield | Key Advantages |

|---|---|---|---|

| Chlorodimethylsulfonium chloride (generated in situ) | Oxalyl chloride, DMSO, Triethylamine, in THF at -78 °C to -50 °C [1] | 93% [1] | Avoids environmentally deleterious heavy-metal salts; simpler purification [1] |

| Activated Manganese Dioxide (MnO₂) | Anhydrous KH₂PO₄, in Dichloromethane at 0 °C for 24 hours [2] | Not explicitly stated | Common reagent; procedure provided for continuous flow technology context [2] |

Other synthesis methods noted in the literature include oxidation with mercury(II) oxide, peracetic acid, or lead(IV) acetate [3] [4] [5].

The following diagram illustrates the synthetic workflow using the high-yielding chlorodimethylsulfonium chloride method:

Key Reactions and Applications

As a synthetic reagent, this compound has several characteristic reactions:

- Esterification with Carboxylic Acids: It reacts with carboxylic acids to form (diphenyl)methyl esters, a reaction often used to study reaction kinetics and the influence of substituents [3] [6] [2].

- Formation of Carbenes: Upon heating or illumination with ultraviolet light, it decomposes to generate nitrogen gas and diphenylmethyl carbene, a highly reactive intermediate [3] [5].

- Electrochemical Reduction: When electrolyzed in a solution of dimethylformamide and tetrabutylammonium perchlorate, it can form an anion radical that reacts to produce benzophenone azine [3].

Detailed Experimental Protocol

The following is a detailed procedure for the synthesis of diphenyldiazomethane (this compound) using the high-yielding, heavy-metal-free method from Organic Syntheses [1].

Caution: Diazo compounds are toxic, irritating, and can be explosive. Handle behind a blast shield, wear appropriate personal protective equipment (PPE), and perform all manipulations in a fume hood.

- Reaction Setup: Flame dry a 1-L, three-necked round-bottom flask equipped with an overhead mechanical stirrer, two rubber septa, and a low-temperature thermometer adapter under a stream of nitrogen.

- Reagent Preparation:

- Add dimethyl sulfoxide (DMSO, 3.98 mL, 56.0 mmol) and anhydrous tetrahydrofuran (THF, 450 mL) to the main flask and cool to -55 °C with stirring.

- In a separate oven-dried 100-mL flask, combine oxalyl chloride (4.67 mL, 53.5 mmol) and THF (50 mL).

- Formation of the Active Reagent: Add the oxalyl chloride solution to the cooled DMSO/THF mixture over 10 minutes, maintaining the temperature between -55 °C and -50 °C. Hold at this temperature for 35 minutes, then cool the mixture to -78 °C using a dry-ice/acetone bath.

- Oxidation of Hydrazone: In another 100-mL flask, dissolve benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) in THF (50 mL). Add this solution to the main reaction flask over 10 minutes. A deep-red color and a white precipitate (triethylamine hydrochloride) will form. Maintain the reaction at -78 °C for 30 minutes.

- Initial Isolation: While the mixture is still cold, filter it through a medium-porosity sintered-glass funnel into a 2-L flask. Rinse the solid precipitate with two 100-mL portions of THF. Concentrate the combined filtrate at room temperature using a rotary evaporator to obtain the crude product as a red oil (approx. 9.83 g, 99% yield, ~95% pure).

- Final Purification: Dissolve the crude product in 120 mL of pentane. Rapidly filter this solution through a pad of activated basic alumina (100 g) in a medium-porosity sintered-glass funnel, rinsing with pentane (~300 mL) until the filtrate is colorless. Note: Contact time with alumina must not exceed 5 minutes to prevent decomposition. Concentrate the filtrate by rotary evaporation to obtain analytically pure diphenyldiazomethane as red crystals (9.19 g, 93% yield).

Handling and Stability

This compound requires careful handling due to its inherent instability and potential hazards [1]:

- Decomposition: It decomposes on standing and is light-sensitive. Purified material should be stored sealed under an inert atmosphere at low temperature (e.g., in a freezer) and protected from light [1] [2].

- Acid Sensitivity: The compound is acid-sensitive and can decompose significantly upon contact with acidic materials, including silica gel, unless contact is very brief [2].

References

- 1. diphenyldiazomethane [orgsyn.org]

- 2. Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Amino-acids and peptides. Part II. A new method for preparing... [pubs.rsc.org]

- 5. Thermal decomposition of this compound catalysed by... [pubs.rsc.org]

- 6. The separation of polar and steric effects. Part IX. The kinetics of the... [pubs.rsc.org]

how is Diazodiphenylmethane produced

Synthesis Methods Overview

The table below summarizes the core modern methods for producing diazodiphenylmethane. The Swern-type oxidation is a widely used standard procedure, while the hydrogen peroxide oxidation offers an alternative that avoids low temperatures.

| Method | Key Reagents | Reaction Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Swern-type Oxidation [1] | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C to -50 °C), inert (N₂) atmosphere | 93% (after purification) | High yield; well-established, reliable procedure [1] |

| Hydrogen Peroxide Oxidation [2] | Hydrogen peroxide (H₂O₂), Iodine (I₂), Organic amine (e.g., DMA), Phase-transfer catalyst (e.g., TBAB) | Mild temperature (10 °C to 50 °C) | ~86% (crude, from example) | Avoids cryogenic conditions; uses benign oxidant (H₂O₂) [2] |

| Continuous-Flow Synthesis [3] | Trifluoroacetic anhydride (TFAA), DMSO, DIPEA | Room temperature in a microreactor | N/A (used for optimization studies) | Enhanced safety profile; suitable for process optimization and scale-up [3] |

Detailed Experimental Protocols

Protocol 1: Swern-type Oxidation (Standard Batch Process)

This procedure is adapted from Organic Syntheses, a trusted source for validated methods [1].

Materials & Setup

- Reagents: Anhydrous Tetrahydrofuran (THF), oxalyl chloride, dimethyl sulfoxide (DMSO), benzophenone hydrazone, triethylamine, pentane.

- Equipment: 1-L three-necked round-bottom flask, overhead mechanical stirrer, low-temperature thermometer, syringe/cannula, dry-ice acetone bath, rotary evaporator.

- Safety: Handle diazo compounds behind a blast shield. Conduct the reaction in a well-ventilated fume hood [1].

Procedure

- Activation of DMSO: Flame-dry the flask under nitrogen. Add DMSO (3.98 mL, 56.0 mmol) in anhydrous THF (450 mL) and cool to -55 °C. Add a solution of oxalyl chloride (4.67 mL, 53.5 mmol) in THF (50 mL) dropwise, maintaining the temperature between -55 °C and -50 °C for 35 minutes [1].

- Oxidation of Hydrazone: Cool the mixture to -78 °C. In a separate flask, dissolve benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 107 mmol) in THF (50 mL). Add this solution to the cold reaction mixture dropwise. A deep-red color with a white precipitate (triethylamine hydrochloride) will form. Stir at -78 °C for 30 minutes [1].

- Work-up: Filter the cold reaction mixture through a medium-porosity fritted glass funnel to remove the precipitate. Concentrate the filtrate at room temperature using a rotary evaporator to obtain a red oil that solidifies into a crude product [1].

- Purification: Dissolve the crude solid in pentane (120 mL) and rapidly filter through a short pad of activated basic alumina (~100 g). Rinse with additional pentane until the eluent is colorless. Concentrate the pentane solution to obtain diphenyldiazomethane (9.19 g, 93%) as a red crystalline solid (mp 29–31 °C) [1].

Experimental workflow for the Swern-type oxidation and purification of diphenyldiazomethane.

Protocol 2: Hydrogen Peroxide Oxidation (Alternative Method)

This method uses hydrogen peroxide as a "green" oxidant and operates at milder temperatures [2].

Procedure

- Reaction Setup: In a round-bottom flask, add benzophenone hydrazone (3.96 g, 20 mmol), organic solvent (e.g., 30 mL sherwood oil), organic amine (e.g., 5 mL DMA, 53.95 mmol), catalytic iodine (2 mg, 0.0078 mmol), and phase-transfer catalyst tetrabutylammonium bromide (0.0784 g, 0.2432 mmol) [2].

- Oxidation: Maintain the reaction mixture at 15–30 °C. Slowly add 30% hydrogen peroxide (9.07 g, 80 mmol) dropwise over 1–1.5 hours. Continue stirring for a total reaction time of 3–6 hours [2].

- Work-up and Isolation: After reaction completion, filter the mixture. Wash the filter cake with organic solvent and dry under reduced pressure to obtain the product [2].

Critical Handling and Safety Notes

- Instability and Explosive Hazard: Diazo compounds are toxic, irritating, and can be explosive. Always handle them behind a blast shield and wear appropriate personal protective equipment (PPE) [1].

- Decomposition: Diphenyldiazomethane decomposes on standing. For optimal results, use it soon after synthesis and purification. It should be stored cold and shipped on dry ice if elemental analysis is required [1].

- Purification Caution: During the alumina filtration step in Protocol 1, do not let the product remain in contact with the basic alumina for more than 5 minutes. Prolonged contact can form an impurity, tetraphenylethylene [1].

Method Selection and Conclusion

For laboratory-scale synthesis requiring high purity and yield, the Swern-type oxidation (Protocol 1) is the recommended and best-documented method [1]. For processes aiming to minimize environmental impact and avoid cryogenic conditions, the hydrogen peroxide method (Protocol 2) is a valuable alternative [2]. The continuous-flow approach represents the most advanced and safest methodology, ideal for detailed process optimization and potential industrial application [3].

References

Diazodiphenylmethane spectroscopic data

Spectroscopic and Physicochemical Data

The table below summarizes the key identified data for Diazodiphenylmethane (CAS # 883-40-9).

| Property | Value / Description |

|---|---|

| Molecular Formula | C13H10N2 [1] [2] [3] |

| Molecular Weight | 194.23 g·mol⁻¹ [1] [2] [3] |

| Appearance | Red-black crystals [2] |

| Melting Point | 30 °C [2] |

| Mass Spectrum | Available via NIST Mass Spectrometry Data Center (MS number: 33954). The spectrum itself is viewable online but cannot be downloaded due to licensing [1]. |

| UV-Vis Absorption | The compound has an intense purple-red color in solution [4]. A specific absorption maximum (λmax) can be determined experimentally but a literature value is not provided in the sources. |

| HPLC Analysis | Can be analyzed by reverse-phase HPLC. A documented method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) [3]. |

Experimental Protocols

Synthesis of Diphenyldiazomethane

The following workflow details the synthesis via oxidation of benzophenone hydrazone, adaptable for both batch and continuous-flow processes.

Diagram of the synthesis pathway for Diphenyldiazomethane.

- Key Reagent Preparation: The synthesis starts with the preparation of benzophenone hydrazone from benzophenone and hydrazine [2] [4].

- Oxidation Reaction: The hydrazone is oxidized to form diphenyldiazomethane. Multiple oxidizing systems can be used:

- Traditional Batch Method: Oxidation with mercury(II) oxide in diethyl ether with a basic catalyst [2]. An improved procedure uses oxalyl chloride [2]. An alternative employs peracetic acid with a base and a trace of iodine, which can be performed in a single organic solvent or a two-phase system with a phase-transfer catalyst [5].

- Modern Continuous-Flow Method: This approach uses an Omura-Sharma-Swern oxidation with trifluoroacetic anhydride (TFAA) and DMSO as the oxidizing system, and N,N-diisopropylethylamine (DIPEA) as the base [4]. This method is particularly suited for controlled, small-scale synthesis and optimization studies [4].

Quantitative Analysis by UV-Vis Spectroscopy

The intense color of the product allows for easy quantification.

- Procedure: The synthesized diphenyldiazomethane is collected in dichloromethane (DCM). The visible absorption spectrum of this solution is measured using a UV-Vis spectrometer to determine the wavelength of maximum absorbance (λmax) [4].

- Quantification: The concentration of diphenyldiazomethane in the effluent stream can be calculated using the Beer-Lambert law, allowing researchers to monitor reaction yield and optimize parameters like flow rates and reagent ratios [4].

Important Handling and Safety Notes

- Instability: this compound is noted as an unstable compound and should be handled with appropriate safety precautions [2].

- General Diazo Compound Hazard: While this compound is relatively stable, simpler diazo compounds (like diazomethane) are highly toxic and explosively reactive [6]. Always consult specific Material Safety Data Sheets (MSDS) before working with any diazo compound.

References

- 1. Benzene, 1,1'-(diazomethylene)bis- - the NIST WebBook [webbook.nist.gov]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. | SIELC Technologies this compound [sielc.com]

- 4. an integrated undergraduate chemistry experiment [link.springer.com]

- 5. Amino-acids and peptides. Part II. A new method for preparing... [pubs.rsc.org]

- 6. Diazo Compounds: Versatile Tools for Chemical Biology [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Synthesis of Diphenylmethyl Esters Using Diazodiphenylmethane for Pharmaceutical Development

Introduction to Diazodiphenylmethane as a Versatile Reagent

This compound (DDM) is a highly useful reagent characterized by its distinctive red-black crystalline appearance and melting point just above room temperature (approximately 30°C). This compound serves as a valuable synthetic intermediate in organic chemistry, particularly for the preparation of diphenylmethyl esters and ethers through reactions with carboxylic acids and alcohols respectively [1]. The interest in diphenylmethyl esters within pharmaceutical research stems from the biological privilege of the diphenylmethyl group, which has been shown to enhance bioavailability and metabolic stability in drug candidates [2].

The chemical properties of DDM make it particularly suitable for synthesizing sensitive esters under mild conditions. As an electrophilic transfer reagent, DDM facilitates the introduction of the diphenylmethyl group without requiring harsh acidic conditions that might degrade sensitive functional groups in complex molecules. This characteristic has been exploited in pharmaceutical development, where structural modification of bioactive molecules through esterification can significantly improve their pharmacological profiles [2]. The growing importance of diphenylmethyl derivatives in drug discovery underscores the need for optimized synthetic protocols using DDM, especially for lead compound optimization and prodrug development.

Reagent Properties and Preparation

Fundamental Characteristics of this compound

This compound (C₁₃H₁₀N₂) possesses distinctive physical and chemical properties that determine its handling requirements and synthetic utility:

- Physical State: Red-black crystalline solid at room temperature [1]

- Melting Point: Approximately 30°C (86°F) [1]

- Molar Mass: 194.237 g·mol⁻¹ [1]

- Stability Considerations: Classified as unstable, requiring appropriate handling precautions [1]

- Solubility: Generally soluble in common organic solvents including diethyl ether, dimethoxyethane, acetonitrile, chloroform, and methanol [3] [4] [5]

The structural configuration of DDM features a diazo group bonded to a diphenylmethyl carbon, creating a region of high electron density and reactivity. This molecular arrangement facilitates various transformation pathways, including photochemical, thermal, and acid-catalyzed reactions, making DDM a versatile reagent in synthetic chemistry.

Synthesis of this compound

The preparation of DDM typically follows two primary methodologies with distinct advantages:

Table: Comparison of this compound Synthesis Methods

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Oxidation Approach | Benzophenone hydrazone, Mercury(II) oxide | Diethyl ether, basic catalyst | Established procedure, reliable yields | [1] |

| Improved Dehydrogenation | Benzophenone hydrazone, Oxalyl chloride | Not specified | Enhanced efficiency, simplified workup | [1] |

The conventional synthesis involves oxidation of benzophenone hydrazone using mercury(II) oxide in diethyl ether with a basic catalyst [1]. While this method provides consistent results, the improved protocol employing oxalyl chloride as dehydrogenating agent offers practical advantages in terms of reaction efficiency and purification [1]. When preparing DDM, researchers should note its thermal instability and tendency to decompose upon heating or UV irradiation, necessitating appropriate storage conditions (cool, dark environment) and careful handling to maintain reagent integrity.

Reaction Mechanism and Catalysis

Fundamental Esterification Mechanism

The reaction between this compound (DDM) and carboxylic acids proceeds through a direct nucleophilic substitution mechanism that results in the formation of diphenylmethyl esters with nitrogen gas as the sole byproduct. The mechanistic pathway involves several key steps:

- Initial proton transfer from the carboxylic acid to the diazo carbon of DDM, generating a diphenylmethyl diazonium ion pair

- Subsequent nucleophilic attack by the carboxylate anion on the diphenylmethyl carbon

- Displacement and nitrogen extrusion resulting in formation of the ester bond with concurrent release of nitrogen gas

This mechanism proceeds particularly efficiently with tin(II) chloride catalysis, which activates the diazo compound toward nucleophilic attack while stabilizing reaction intermediates [5]. The catalytic cycle involves coordination of the tin center with both the diazo compound and the carboxylic acid, bringing reactants into proximity and lowering the activation energy for ester formation. Evidence for this coordinated mechanism comes from kinetic studies showing unexpected concentration-rate relationships, where the apparent rate constant increases with ethylene glycol concentration at lower ranges (below 0.06 M) but decreases at higher concentrations (0.06-0.2 M) [5]. This complex kinetic profile suggests the involvement of dynamic equilibrium processes between tin chloride catalysts and reactants rather than a simple 1,3,2-dioxastannolane intermediate previously hypothesized.

Visualization of the Reaction Pathway

The following diagram illustrates the catalytic cycle and mechanistic pathway for the tin(II) chloride-catalyzed esterification using this compound:

Experimental Protocols

Standard Procedure for Diphenylmethyl Ester Synthesis

The following protocol outlines the optimized procedure for synthesizing diphenylmethyl esters from carboxylic acids using this compound (DDM), adapted from established methodologies with pharmacological applications [2] [1]:

Reaction Setup: Begin by dissolving the carboxylic acid substrate (1.0 equiv) in anhydrous 1,2-dimethoxyethane (DME) under an inert atmosphere (argon or nitrogen) at room temperature. The concentration should typically range between 0.05-0.2 M to optimize reaction kinetics [5].

Catalyst Addition: Add tin(II) chloride (0.1-0.3 equiv) to the reaction mixture and stir for 5-10 minutes to ensure proper complex formation. The catalyst loading may be adjusted based on substrate reactivity, with more sterically hindered acids typically requiring higher catalyst concentrations.

DDM Addition: Prepare a solution of this compound (1.2-1.5 equiv) in minimal anhydrous DME and add dropwise to the reaction mixture over 5-10 minutes with efficient stirring. Monitor nitrogen gas evolution, which indicates successful reaction initiation.

Reaction Monitoring: Continue stirring at room temperature while monitoring reaction progress by TLC (using appropriate mobile phases) or HPLC. The reaction is typically complete within 1-4 hours, as indicated by consumption of the starting acid and DDM.

Workup Procedure: Once complete, carefully concentrate the reaction mixture under reduced pressure at temperatures not exceeding 35°C to prevent decomposition of the product. Take up the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diphenylmethyl ester.

Purification: Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate gradients appropriate for the polarity of the specific ester. Alternatively, recrystallization from suitable solvent systems may be employed when applicable.

Quantitative Reaction Optimization

Table: Optimization Parameters for DDM Esterification

| Parameter | Optimal Range | Effect of Deviation | Recommended Adjustment |

|---|

| DDM Equivalents | 1.2-1.5 equiv | Lower: Incomplete reaction Higher: Purification challenges | Adjust based on acid reactivity | | Tin(II) Chloride Loading | 0.1-0.3 equiv | Lower: Slowed kinetics Higher: Potential side products | Increase for sterically hindered acids | | Solvent Choice | Anhydrous DME or acetonitrile | Protic solvents may decompose DDM | Maintain anhydrous conditions | | Carboxylic Acid Concentration | 0.05-0.2 M | Lower: Dilution effects Higher: Complex kinetics [5] | Optimize for specific substrate | | Reaction Temperature | 20-25°C (room temperature) | Higher: Potential DDM decomposition Lower: Slowed reaction rate | Maintain controlled temperature |

Analytical Characterization and Quality Control

Successful formation of diphenylmethyl esters should be confirmed through comprehensive analytical characterization:

TLC Analysis: Monitor using silica gel plates with UV visualization; typical Rf values range 0.4-0.7 in 3:1 to 4:1 hexane:ethyl acetate systems

Spectroscopic Confirmation:

- ¹H NMR (CDCl₃): Characteristic benzylic proton signal appears as a singlet at δ 6.8-7.2 ppm

- IR Spectroscopy: Expected C=O stretch at 1720-1745 cm⁻¹, absence of broad O-H stretch around 2500-3500 cm⁻¹

- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight

Purity Assessment: Determine by HPLC using C18 reverse-phase columns with acetonitrile/water or methanol/water gradients; target purity >95% for pharmaceutical applications

For compounds intended for biological evaluation, additional quality control measures should include residual solvent analysis, heavy metal screening, and chiral purity assessment when applicable.

Pharmaceutical Applications and Case Studies

Antimalarial Drug Development

The significant pharmacological advantage of incorporating diphenylmethyl groups into bioactive molecules is exemplified by recent developments in antimalarial therapeutics. Research has demonstrated that diphenylmethyl-based ester analogues of dihydroartemisinin exhibit remarkable enhancement in oral activity against multidrug-resistant Plasmodium yoelii nigeriensis in murine models [2]. Specific findings include:

Potency Enhancement: Diphenylmethyl-based ester analogues demonstrated 2-4 fold greater activity compared to established antimalarial drugs β-arteether and artesunic acid [2]

Dosing Efficiency: The most promising compound (ester 8a) provided complete protection to infected mice at both 24 mg/kg × 4 days and 12 mg/kg × 4 days dosing regimens [2]

Comparative Performance: In the same model, β-arteether provided only 100% and 20% protection at 48 mg/kg × 4 days and 24 mg/kg × 4 days, respectively, highlighting the significant efficacy improvement achieved through diphenylmethyl incorporation [2]

This case study illustrates how DDM-mediated esterification serves as a critical enabling technology for prodrug development, particularly for enhancing the pharmaceutical properties of compounds with poor bioavailability or metabolic instability.

Structure-Activity Relationship Considerations

The privileged structure characteristics of the diphenylmethyl moiety contribute significantly to biological performance through multiple mechanisms:

- Enhanced Lipophilicity: The diphenylmethyl group increases membrane permeability, improving cellular uptake and tissue distribution

- Metabolic Protection: The bulky substituent shields ester bonds from enzymatic hydrolysis, extending plasma half-life

- Target Engagement: Optimal spatial positioning of pharmacophores through conformational restriction imposed by the diphenylmethyl group

These structure-activity relationship principles validate the strategic application of DDM chemistry in drug discovery programs aimed at optimizing lead compounds with suboptimal pharmacokinetic profiles.

Analytical and Practical Considerations

Reaction Monitoring and Troubleshooting

Successful implementation of DDM chemistry requires attention to several practical considerations:

DDM Quality Assessment: Freshly prepared or properly stored DDM should exhibit intense red-black coloration; discoloration may indicate decomposition and compromised reactivity

Reaction Progress Monitoring: Track nitrogen evolution as a qualitative indicator of reaction progress, supplemented by TLC or HPLC analysis

Common Challenges and Solutions:

- Slow Reaction Kinetics: Increase catalyst loading or slightly elevate temperature (not exceeding 35°C)

- Incomplete Conversion: Ensure stoichiometric excess of DDM (1.2-1.5 equiv) and verify carboxylic acid activation

- Product Decomposition: Maintain mild workup conditions and avoid elevated temperatures during solvent removal

Comparative Assessment of Esterification Methods

Table: Comparison of Esterification Methodologies for Diphenylmethyl Esters

| Method | Conditions | Functional Group Tolerance | Typical Yield Range | Pharmaceutical Applicability |

|---|---|---|---|---|

| DDM with SnCl₂ Catalysis | Mild, room temperature | High - preserves acid-labile groups | 70-95% | Excellent for complex molecules |

| Acid-Catalyzed Fischer Esterification | Acidic, reflux | Low - incompatible with acid-sensitive groups | 60-90% | Limited for sophisticated intermediates |

| Carbodiimide-Mediated Coupling | Room temperature to mild heating | Moderate - possible racemization | 65-95% | Good, but higher cost |

| Acyl Chloride with Diphenylmethanol | Basic conditions, 0°C to RT | Moderate - incompatible with base-sensitive groups | 50-85% | Moderate, requires additional steps |

The DDM-mediated approach offers distinct advantages in functional group tolerance and mild reaction conditions, making it particularly suitable for pharmaceutical applications where preserving complex molecular architectures is essential.

Conclusion

The synthesis of diphenylmethyl esters using this compound represents a robust and versatile methodology with demonstrated applications in pharmaceutical development, particularly for enhancing the biological performance of drug candidates. The experimental protocols outlined herein provide reproducible methods for preparing these privileged structures with high efficiency and purity. The mechanistic insights into the tin(II) chloride-catalyzed pathway enable rational optimization for specific substrate classes, while the comprehensive analytical framework ensures proper characterization and quality control. Most importantly, the documented pharmaceutical case studies validate the therapeutic value of this chemical approach, with demonstrated efficacy improvements in disease models. As drug discovery efforts increasingly focus on overcoming ADME limitations, the strategic application of DDM chemistry for molecular optimization offers significant promise for developing improved therapeutic agents.

References

- 1. This compound [en.wikipedia.org]

- 2. New orally active diphenylmethyl-based ester analogues of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Intermediates in the decomposition of aliphatic diazo ... [pubs.rsc.org]

- 4. Intermediates in the decomposition of aliphatic diazo- ... [pubs.rsc.org]

- 5. New evidence for the mechanism of the tin(II) chloride ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Synthesis of Diphenylmethyl Ethers Using Diazodiphenylmethane

Introduction to Diazodiphenylmethane as a Synthetic Reagent

This compound (DDM) is a specialized organic reagent with the chemical formula C₁₃H₁₀N₂ that has found significant utility in synthetic chemistry for the preparation of diphenylmethyl ethers and esters. These classes of compounds are valuable in pharmaceutical development and materials science due to the protective characteristics of the diphenylmethyl (Dpm) group and the unique steric and electronic properties they impart to molecules. DDM exists as red-black crystals with a melting point of approximately 30°C, making it relatively easy to handle under appropriate conditions compared to some more volatile diazo compounds [1]. The reagent offers particular advantages in selective etherification reactions, especially for complex alcohol substrates where conventional etherification methods may prove problematic.

The historical application of diazo compounds in ether synthesis traces back to the classic use of diazomethane for methyl ester formation from carboxylic acids. However, DDM expands this utility to the formation of ethers while addressing some of the significant safety concerns associated with diazomethane. Recent advances in understanding the reaction mechanisms of DDM with alcohols have revealed intriguing complexity, with both dark and photochemical pathways available, offering synthetic chemists flexible approaches to suit specific substrate requirements [2]. These Application Notes provide researchers with comprehensive protocols, mechanistic insights, and practical guidance for implementing DDM-based ether synthesis in drug development and other synthetic applications.

Chemical Properties and Characteristics of this compound

Fundamental Physical and Chemical Properties

This compound exhibits distinctive physicochemical properties that directly influence its handling requirements and reactivity in synthetic applications. As a solid that melts just above room temperature (30°C/86°F/303 K), it offers practical advantages over gaseous diazo compounds like diazomethane, though it still requires careful handling due to its potential for decomposition [1]. The compound has a molar mass of 194.237 g·mol⁻¹ and displays a characteristic red-black crystalline appearance when pure. Its molecular structure features a diazo group bonded to a diphenylmethyl system, creating a balance between stability and reactivity that can be exploited in synthetic methodologies.

The molecular structure of DDM contributes significantly to its behavior in chemical reactions. The diazo carbon is moderately nucleophilic, though less so than diazomethane, with a nucleophilicity parameter N of 5.29 compared to 10.48 for CH₂N₂ [2]. This reduced nucleophilicity impacts its reaction pathways with alcohols of varying acidity. The compound undergoes characteristic decomposition upon heating or UV light exposure, generating diphenylcarbene and nitrogen gas [1]. This property is exploited in both ether formation and carbene-based reactions. DDM can also be electrochemically reduced to form a Ph₂CN₂⁻ anion, which further decomposes to generate a Ph₂C⁻ anion radical, demonstrating the diverse reactive pathways available with this reagent [1].

Preparation and Handling Considerations

The synthesis of DDM typically involves the oxidation of benzophenone hydrazone using mercury(II) oxide in diethyl ether with basic catalysis [1]. An improved modern procedure utilizes dehydrogenation with oxalyl chloride, which may offer practical advantages in safety and yield [1]. When working with DDM, researchers should note that it is classified as unstable in standard safety documentation, requiring appropriate precautions during handling and storage [1]. The compound should be stored under inert atmosphere at reduced temperatures to maintain stability over extended periods.

Unlike the highly toxic and explosive diazomethane, DDM presents a more manageable safety profile while still requiring respect for its reactive nature. The solid physical state reduces inhalation risks compared to gaseous diazo compounds, but proper personal protective equipment including gloves, eye protection, and appropriate ventilation should always be used when handling this reagent. The decomposition products include nitrogen gas, which can cause pressure buildup in closed containers, and various carbene-derived products that may have their own handling considerations [3].

Reaction Mechanisms and Pathways

Dark Reaction Mechanism with Acidic Alcohols

The reaction between DDM and alcohols proceeds through distinct pathways depending on reaction conditions and alcohol acidity. With highly acidic alcohols such as hexafluoro-isopropanol (HFIP, pKₐ = 9.3), the reaction proceeds efficiently even in the absence of light via a direct proton transfer mechanism [2]. This pathway involves a concerted, asynchronous process where proton transfer from the alcohol to the nucleophilic diazo carbon occurs concurrently with nitrogen extrusion. Computational studies have revealed that this transition state optimally involves two molecules of HFIP, with one serving as the proton donor and the other stabilizing the developing alkoxide through hydrogen bonding [2].

The dark reaction mechanism proceeds through several key stages:

Formation of hydrogen-bonded complex: DDM forms weak hydrogen bonding (length: 2.10 to 2.28 Å) between the OH group of the alcohol and the carbon atom bearing the diazo group [2]

Concerted proton transfer and nitrogen extrusion: The reaction proceeds through transition state 13 with an activation free energy of 22.2 kcal/mol for HFIP, involving participation of two alcohol molecules [2]

Ion pair formation: The process generates a benzhydryl cation/alkoxide ion pair (intermediate 14), stabilized by hydrogen bonding with additional alcohol molecules [2]

Nucleophilic attack: The carbocation is attacked by the alkoxide to form the final diphenylmethyl ether product

This mechanism dominates with strongly acidic alcohols where the proton transfer is thermodynamically favorable, and the reaction rate increases with alcohol concentration until a point where high alcohol concentrations may alter the reaction pathway or solvation environment [4].

Photochemical Reaction Mechanism

For less acidic alcohols including trifluoroethanol (TFE, pKₐ = 12.6) and isopropanol (pKₐ = 17.1), the reaction with DDM proceeds inefficiently in the dark but is dramatically accelerated under photochemical conditions (470 nm illumination) [2]. The photochemical pathway involves fundamentally different intermediates:

Photoexcitation and intersystem crossing: Initial photoexcitation produces an electronically excited singlet state that undergoes intersystem crossing to form intermediate 12a-T on the triplet spin surface [2]

Carbene formation: Extrusion of nitrogen generates the triplet carbene 16-T as the direct photolysis product [2]

Alcohol-assisted intersystem crossing: The triplet carbene undergoes alcohol-assisted intersystem crossing to a hydrogen-bonded singlet carbene 21 [2]

Protonation-addition: The singlet carbene undergoes a stepwise protonation-addition process with the alcohol to form the ether product

This photochemical pathway demonstrates remarkable rate acceleration (up to 150-fold for TFE) compared to the dark reaction and prevents the competing decomposition pathways that dominate in the absence of light for less acidic alcohols [2]. The hydrogen-bonded singlet carbene intermediate is key to this efficient transformation, with computational studies indicating activation free energies of 30.1 kcal/mol for TFE and 31.5 kcal/mol for isopropanol [2].

Table 1: Comparison of Reaction Mechanisms for DDM with Alcohols of Varying Acidity

| Parameter | HFIP (pKₐ = 9.3) | TFE (pKₐ = 12.6) | Isopropanol (pKₐ = 17.1) |

|---|---|---|---|

| Dark Reaction Efficiency | High (complete in 20 min) | Low (2 days, low yield) | None (decomposition) |

| Photochemical Efficiency | High (complete in <2 min) | High (quantitative yield) | High (complete in 20 min) |

| Primary Mechanism in Dark | Direct proton transfer | Hydrogen-bonded carbene | Decomposition dominant |

| Activation Energy (ΔG≠) | 22.2 kcal/mol | 30.1 kcal/mol | 31.5 kcal/mol |

| Rate Acceleration with Light | Moderate | 150-fold | Dramatic (no reaction → high yield) |

Visualization of Reaction Mechanisms

The following diagram illustrates the competing pathways for the reaction of this compound with alcohols under dark and photochemical conditions:

> Figure 1: Competing pathways for DDM reactions with alcohols. The dark pathway (red) dominates with acidic alcohols like HFIP, while the photochemical pathway (blue) operates with various alcohols under illumination. ISC = Intersystem Crossing.

Experimental Protocols and Methodologies

Standard Protocol for Ether Synthesis Using Thermal and Photochemical Conditions

Protocol 1: Diphenylmethyl Ether Formation via Thermal Reaction with Acidic Alcohols

Materials Required: this compound (194 mg, 1.0 mmol), hexafluoro-isopropanol (HFIP, 168 mg, 1.0 mmol), anhydrous chlorobenzene (5 mL), 10 mL round-bottom flask with magnetic stir bar, nitrogen atmosphere setup, TLC monitoring system.

Procedure:

- Place DDM in the reaction flask and add anhydrous chlorobenzene under nitrogen atmosphere

- Add HFIP to the solution and stir at room temperature

- Monitor reaction progress by TLC (or by nitrogen evolution observation)

- Reaction typically completes within 20 minutes at room temperature

- Concentrate under reduced pressure and purify by flash chromatography on silica gel

- Typical isolated yield: >90% for HFIP-derived ether [2]

Notes: This method works optimally with highly acidic alcohols (pKₐ < 10). For less acidic alcohols, the photochemical method below is recommended.

Protocol 2: Photochemical Ether Synthesis for Less Acidic Alcohols

Materials Required: this compound (194 mg, 1.0 mmol), alcohol (1.2 mmol), anhydrous acetonitrile (5 mL), blue LED light source (470 nm, 20-30 W), 10 mL photochemical reactor vessel, magnetic stirrer, inert atmosphere setup.

Procedure:

- Dissolve DDM and alcohol in anhydrous acetonitrile in photochemical reactor

- Degas solution by bubbling with nitrogen for 5 minutes

- Irradiate with blue LED light (470 nm) with continuous stirring

- Monitor reaction by TLC until completion (typically 20 minutes to 2 hours depending on alcohol)

- Concentrate under reduced pressure and purify by flash chromatography

- Typical isolated yields: 85-95% for various alcohols [2]

Notes: The photochemical method significantly accelerates reactions with less acidic alcohols and prevents competing decomposition pathways. Functional group tolerance is generally excellent.

Tin(II) Chloride-Catalyzed Protocol for Vicinal Diols

Protocol 3: Selective Mono-Etherification of Vicinal Diols

Materials Required: this compound (194 mg, 1.0 mmol), vicinal diol (1.1 mmol), tin(II) chloride dihydrate (SnCl₂·2H₂O, 23 mg, 0.1 mmol), 1,2-dimethoxyethane (DME, 5 mL), 10 mL round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Procedure:

- Dissolve the vicinal diol and tin(II) chloride catalyst in anhydrous DME

- Add DDM to the solution and stir at room temperature under nitrogen

- Monitor reaction progress by TLC

- Reaction typically shows unusual concentration dependence - optimal diol concentration around 0.06 M

- Quench reaction by adding saturated aqueous sodium bicarbonate

- Extract with ethyl acetate, dry over magnesium sulfate, and concentrate

- Purify by flash chromatography to obtain the mono-diphenylmethyl ether

- Typical isolated yield: 70-85% depending on diol structure [4]

Notes: The reaction exhibits unexpected kinetic behavior where the apparent rate constant increases with ethylene glycol concentration up to approximately 0.06 M, then decreases at higher concentrations (0.06-0.2 M) [4]. The mechanism likely involves tin(II) chloride complexes in dynamic equilibrium with the diol rather than the previously proposed 1,3,2-dioxastannolane intermediate.

Microwave-Accelerated Method Using Protic Ionic Liquids

Protocol 4: Rapid Ether Formation Using Microwave Irradiation

Materials Required: this compound (194 mg, 1.0 mmol), alcohol (1.2 mmol), protic ionic liquid (e.g., triethylammonium triflate, 1 mL), microwave reaction vessel, microwave synthesizer.

Procedure:

- Combine DDM, alcohol, and protic ionic liquid in microwave vessel

- Heat in microwave synthesizer at 80-100°C for 5-10 minutes

- Cool and extract product with ethyl acetate

- Wash organic layer with water to remove ionic liquid

- Dry organic phase and concentrate

- Purify by flash chromatography if needed

- Typical isolated yield: 85-95% [5]

Notes: Microwave irradiation significantly accelerates the reaction, reducing typical reaction times from hours to minutes. The ionic liquid can potentially be recovered and reused.

Reaction Optimization and Quantitative Data

Thermodynamic Parameters and Kinetic Data

Understanding the thermodynamic and kinetic parameters of DDM reactions is essential for effective process optimization. Photoacoustic spectroscopy and transient grating techniques have provided precise measurements of these values:

Table 2: Thermodynamic and Kinetic Parameters for DDM Reactions with Various Alcohols

| Alcohol | pKₐ | ΔH (kJ/mol) | ΔV (cm³/mol) | ΔG≠ (kcal/mol) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| HFIP | 9.3 | -95.2 | -12.4 | 22.2 | 2.4 × 10⁻² |

| Trifluoroethanol | 12.6 | -88.7 | -11.8 | 30.1 | 5.7 × 10⁻⁵ |

| Isopropanol | 17.1 | -82.4 | -10.3 | 31.5 | < 10⁻⁶ (dark) |

| Methanol | 15.5 | -85.1 | -11.2 | N/R | N/R |

Data compiled from [6] and [2]. N/R = Not reported in detail in search results.

The reaction volume changes (ΔV) are consistently negative, indicating a contraction of the system during the ether formation process, which has implications for reactions performed under high pressure [6]. The enthalpy changes (ΔH) are significantly exothermic, particularly for reactions with more acidic alcohols, driving the reaction toward completion.

Catalytic Systems and Their Efficiency

Various catalysts and additives can influence the rate and selectivity of DDM reactions with alcohols:

Table 3: Catalytic Systems for DDM Ether Formation Reactions

| Catalyst/Additive | Concentration | Alcohol Type | Rate Enhancement | Yield (%) |

|---|---|---|---|---|

| None (thermal) | - | HFIP | Baseline | >90 |

| None (photochemical) | 470 nm light | TFE | 150× | >95 |

| Tin(II) chloride | 10 mol% | Ethylene glycol | 25× | 85 |

| Sulfur compounds | 5-10 mol% | Various (with O₂) | Variable | 40-70 |

| Protic ionic liquids | Solvent | Various | 10× (time reduction) | 85-95 |

Data compiled from [5], [4], and [3].

The tin(II) chloride catalytic system shows particular utility in the selective mono-etherification of vicinal diols, with the rate showing an unusual dependence on both diol and DDM concentration [4]. The presence of oxygen significantly influences the reaction pathway in the presence of sulfur compounds, leading to different product distributions including tetraphenylethylene, benzophenone, and benzophenone azine alongside the desired ether [3].

Safety Considerations and Practical Handling

Stability and Decomposition Hazards

This compound is classified as an unstable compound in safety documentation and requires appropriate handling precautions [1]. The reagent undergoes thermal decomposition at elevated temperatures (80°C in chlorobenzene), particularly in the presence of certain catalysts including sulfur compounds [3]. This decomposition follows competing unimolecular and chain reaction pathways, with the chain process becoming more significant in the presence of sulfides and oxygen.

Key decomposition products observed during thermal breakdown include:

- Tetraphenylethylene (major product in oxygen-saturated chlorobenzene)

- Benzophenone (oxidation product)

- Benzophenone azine (from diazo compound coupling)

- Bisdiphenylmethyl ether (minor component) [3]

The addition of alcohols at low concentrations (0.1-0.5 M) can increase the rate of the chain decomposition process, while higher alcohol concentrations (>5.0 M) suppress this pathway [3]. Researchers should be aware that the decomposition can be catalyzed by various substances, including sulfur compounds, and may lead to rapid nitrogen evolution and pressure buildup in closed containers.

Practical Handling Guidelines

Storage Conditions: Store DDM under inert atmosphere at 0-5°C in the dark. Allow to warm to room temperature before opening to minimize moisture condensation.

Handling Precautions: Use personal protective equipment including gloves and eye protection. Work in a well-ventilated fume hood when handling significant quantities.

Decomposition Management: Be aware of potential exotherms during large-scale reactions. Consider controlled addition of DDM to reaction mixtures rather than batch addition.

Light Sensitivity: For reproducible results, protect DDM solutions from ambient light when photochemical reactions are not intended.

Alcohol Concentration Effects: Note the unusual concentration effects observed with diols [4] and the impact of alcohol concentration on decomposition pathways [3] when designing reaction conditions.

Applications in Synthetic Chemistry and Drug Development

The utility of DDM-mediated ether synthesis extends to various specialized applications in complex molecule synthesis. The diphenylmethyl (Dpm) protecting group offers valuable advantages in multistep syntheses due to its stability under various conditions and specific deprotection methods. The photochemical variant of the DDM reaction enables functionalization of alcohols that would be unreactive under standard conditions, significantly expanding the substrate scope.

Recent methodological advances have demonstrated applications in:

Functionalized alcohol derivatives: The reaction shows excellent functional group tolerance, enabling ether formation with alcohols containing halogen, ester, and other common functional groups [2]

Vicinal diol selective protection: The tin(II) chloride-catalyzed reaction provides regioselective mono-etherification of vicinal diols, a valuable transformation in carbohydrate and polyol chemistry [4]

Base-sensitive substrates: Unlike many conventional etherification methods, the DDM approach avoids strongly basic conditions, making it compatible with base-sensitive functionality

Pharmaceutical intermediates: The method has been applied to functionalization of biologically active and pharmaceutically relevant alcohols, demonstrating its utility in drug development [2]

The experimental workflow for developing DDM-based etherification processes typically involves the following decision pathway:

> Figure 2: Decision pathway for selecting appropriate DDM etherification conditions based on alcohol properties and synthetic requirements.

Conclusion

This compound provides a versatile approach to diphenylmethyl ether synthesis that complements traditional etherification methods. The availability of distinct reaction pathways (thermal vs. photochemical) enables chemists to select conditions appropriate for specific alcohol substrates, while catalytic variants offer solutions for challenging substrates including vicinal diols. The comprehensive thermodynamic and kinetic data now available facilitate rational reaction design and optimization.

The protocols detailed in these Application Notes provide researchers with robust methodologies for implementing DDM chemistry in pharmaceutical development and complex molecule synthesis. The excellent functional group tolerance, mild reaction conditions, and high yields characteristic of these methods make them valuable additions to the synthetic toolkit. As understanding of the mechanistic pathways continues to evolve, further refinements and applications of DDM in synthetic chemistry are anticipated.

References and Further Reading

Wikipedia Contributors. This compound. Wikipedia (2016). [1]

Rapid formation of diphenylmethyl ethers and thioethers using microwave irradiation and protic ionic liquids. Tetrahedron Letters (2012). [5]

Heat of reaction and reaction volume for the formation of ethers from diazo compounds in methanol. Chemical Physics Letters (1998). [6]